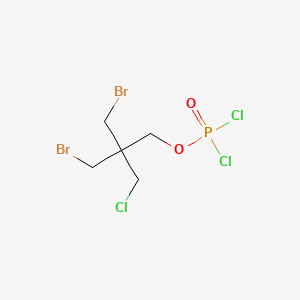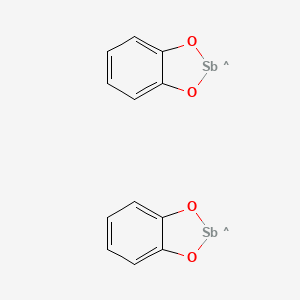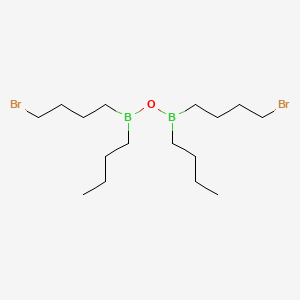![molecular formula C23H25N B14593337 4-[(4-Octylphenyl)ethynyl]benzonitrile CAS No. 61614-42-4](/img/structure/B14593337.png)
4-[(4-Octylphenyl)ethynyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Octylphenyl)ethynyl]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of an octylphenyl group attached to an ethynylbenzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Octylphenyl)ethynyl]benzonitrile typically involves the coupling of 4-octylphenylacetylene with 4-bromobenzonitrile. The reaction is usually carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is typically performed in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Octylphenyl)ethynyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Octylphenyl)ethynyl]benzonitrile has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-[(4-Octylphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethynylbenzonitrile: Lacks the octylphenyl group, making it less hydrophobic and potentially less effective in certain applications.
4-(4-Octylphenyl)benzonitrile: Similar structure but without the ethynyl group, which may affect its reactivity and interaction with molecular targets.
Uniqueness
4-[(4-Octylphenyl)ethynyl]benzonitrile is unique due to the presence of both the octylphenyl and ethynyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
61614-42-4 |
|---|---|
Molekularformel |
C23H25N |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
4-[2-(4-octylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C23H25N/c1-2-3-4-5-6-7-8-20-9-11-21(12-10-20)13-14-22-15-17-23(19-24)18-16-22/h9-12,15-18H,2-8H2,1H3 |
InChI-Schlüssel |
SFKRCBGHYBYANG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)


![Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B14593275.png)


![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)



![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)

![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)

